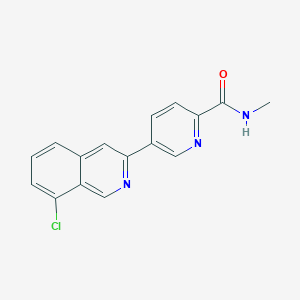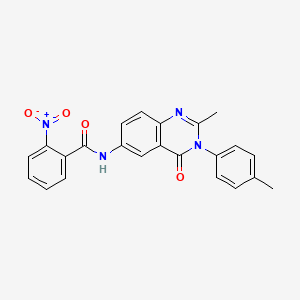
Glisoprenin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glisoprenin D is a polyprenol . It is a natural product found in Clonostachys rosea . It is also a useful organic compound for research related to life sciences .
Synthesis Analysis
The complete stereostructure of the natural product (+)-glisoprenin A had been predicted via a novel application of chiral lanthanide shift reagents. Confirmation of the predicted stereostructure of (+)-glisoprenin A and validation of the chiral lanthanide shift approach have now been achieved through total synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C45H84O7 . The IUPAC name is (2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol . This compound contains total 135 bond(s); 51 non-H bond(s), 4 multiple bond(s), 30 rotatable bond(s), 4 double bond(s), 7 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s) and 5 tertiary alcohol(s) .
Chemical Reactions Analysis
The complete stereostructure of the natural product (+)-glisoprenin A had been predicted via a novel application of chiral lanthanide shift reagents .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 737.1 g/mol . It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 30 . The exact mass is 736.62170501 g/mol .
科学的研究の応用
Inhibition of Appressorium Formation in Pathogens
Glisoprenin D has been identified as an inhibitor of appressorium formation in Magnaporthe grisea, a pathogen causing rice blast disease. This inhibitory effect is significant as appressoria are critical structures used by fungal pathogens to infect host plants. Research by Thines et al. (1998) and Thines, Eilbert, Sterner, and Anke (2000) found that this compound, among other glisoprenins, prevented the formation of appressoria on hydrophobic surfaces, indicating its potential in controlling fungal diseases in crops (Thines et al., 1998) (Thines, Eilbert, Sterner, & Anke, 2000).
Structure and Synthesis Studies
Understanding the structure of this compound has been fundamental in exploring its biological activities. Joshi, Gloer, and Wicklow (1999) and Adams, Ghosh, and Kishi (2004) conducted studies focusing on the structural analysis and synthesis of this compound and related compounds. These investigations provide a basis for further research and potential modification of these compounds for various applications (Joshi, Gloer, & Wicklow, 1999) (Adams, Ghosh, & Kishi, 2004).
Potential Therapeutic Applications
Research by Nishida, Huang, Tomoda, and Ōmura (1992) discovered that this compound and its analogs are inhibitors of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This finding suggests a potential therapeutic application of this compound in the treatment of diseases related to cholesterol and lipid metabolism (Nishida, Huang, Tomoda, & Ōmura, 1992).
将来の方向性
特性
IUPAC Name |
(2E,6E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14-tetraene-1,19,23,27,31,34,35-heptol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O7/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,49)28-15-29-43(8,50)30-16-31-44(9,51)32-17-33-45(10,52)34-25-40(47)41(5,6)48/h18,21-22,26,40,46-52H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNDDBQOCUDCDV-QYOQUFJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

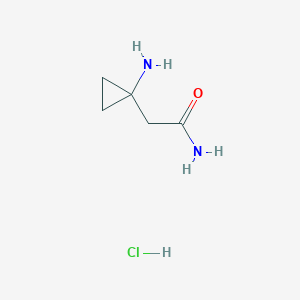
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
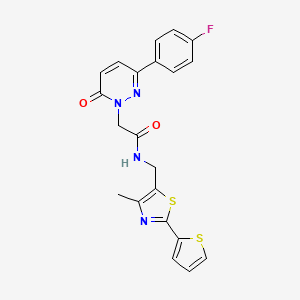
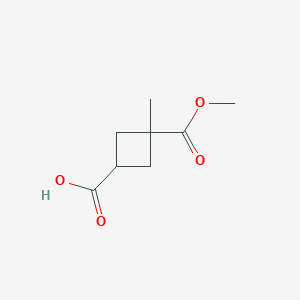
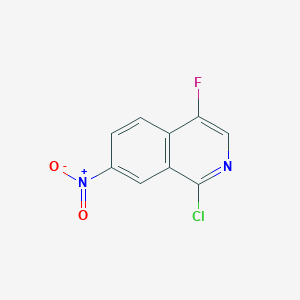

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

